Protease Resistance via D-Configuration
The incorporation of a D-amino acid like Boc-3-(1-Morpholinyl)-D-Ala-OH renders the adjacent peptide bond resistant to cleavage by most common proteases, a property not shared by its L-enantiomer or standard L-amino acids. This is a class-level property of D-amino acids, where the stereochemical incompatibility with the active site of proteases halts degradation [1]. In contrast, peptides composed solely of L-amino acids are rapidly degraded in vivo.
| Evidence Dimension | Protease susceptibility |
|---|---|
| Target Compound Data | Resistant to cleavage by common proteases (qualitative) |
| Comparator Or Baseline | L-enantiomer or standard L-amino acid peptides |
| Quantified Difference | Not directly quantified; inferred from known stereochemical incompatibility with protease active sites. |
| Conditions | In vitro and in vivo protease assays (general class property) |
Why This Matters
This inherent stability is crucial for developing long-acting peptide therapeutics, reducing dosing frequency and improving patient compliance.
- [1] Olma, A., Lasota, A., & Kudaj, A. (2012). A convenient route to optically pure α-alkyl-β-(sec-amino)alanines. *Amino Acids*, 42(6), 2525–2528. https://doi.org/10.1007/s00726-011-1055-3 View Source
